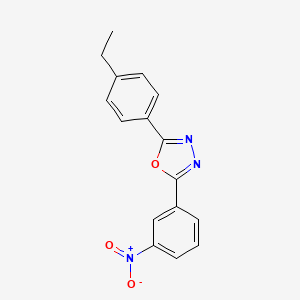
N-3-pyridinyl-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinyl-3-(2-thienyl)acrylamide, also known as PTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamides and is known for its unique chemical structure, which makes it an attractive candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of N-3-pyridinyl-3-(2-thienyl)acrylamide is not fully understood, but it is believed to interact with various biological molecules and pathways. This compound has been shown to interact with proteins such as bovine serum albumin and human serum albumin, as well as with DNA and RNA molecules. It is believed that these interactions may play a role in the biological activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro. Studies have shown that this compound can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory activity. This compound has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-3-pyridinyl-3-(2-thienyl)acrylamide in laboratory experiments is its ease of synthesis and availability. This compound is relatively inexpensive and can be synthesized using standard laboratory techniques. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for research on N-3-pyridinyl-3-(2-thienyl)acrylamide. One area of research could focus on the development of new organic semiconductors based on this compound, which could have potential applications in the field of organic electronics. Another area of research could focus on the development of new anti-cancer drugs based on this compound, which could have significant therapeutic potential. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its interactions with biological molecules and pathways.
Méthodes De Synthèse
N-3-pyridinyl-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(2-thienyl)acrylic acid with pyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(2-thienyl)acryloyl chloride with pyridine-3-amine in the presence of a base such as triethylamine. The synthesis of this compound is relatively simple and can be achieved through standard laboratory techniques.
Applications De Recherche Scientifique
N-3-pyridinyl-3-(2-thienyl)acrylamide has been used in various scientific research studies due to its unique chemical properties. One of the primary applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors. This compound has also been used in the development of organic solar cells, where it has been shown to improve the efficiency of the devices.
Propriétés
IUPAC Name |
(E)-N-pyridin-3-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1-9H,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWANZBETGRJIN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)
![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)
![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)